双-PEG5-t-丁基酯

描述

Bis-PEG5-t-butyl ester is a chemical derivative that has been utilized as a versatile scaffold for the development of various fullerene derivatives. It is particularly noted for its stability and convenience in the synthesis of water-soluble C60-PEG conjugates and fulleropeptides, which are synthesized via solid-phase synthesis. This compound is instrumental in the creation of bis-functionalized C60, which has potential applications in the field of biocompatible materials .

Synthesis Analysis

The synthesis of bis-PEG5-t-butyl ester involves the reaction of a C60 Prato derivative with bis-(t)Bu ester under controlled conditions. This process results in a stable compound that can be further modified to produce a range of fullerene derivatives. The synthesis is designed to yield a product that can be easily manipulated for subsequent chemical reactions, making it a valuable precursor in the field of organic chemistry .

Molecular Structure Analysis

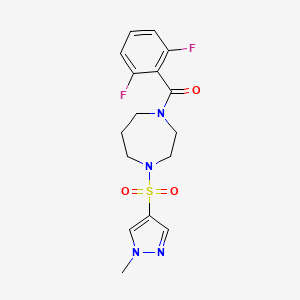

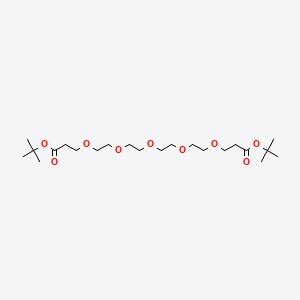

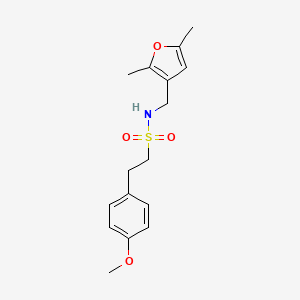

The molecular structure of bis-PEG5-t-butyl ester is characterized by the presence of polyethylene glycol (PEG) chains and t-butyl ester groups. These structural features are important for the solubility and reactivity of the compound. The PEG chains, in particular, are known to enhance the water solubility of fullerenes, which is a critical property for their application in biological systems .

Chemical Reactions Analysis

Bis-PEG5-t-butyl ester serves as a precursor for a variety of chemical reactions. It can be used to create water-soluble C60-PEG conjugates, which are of interest due to their potential biocompatibility and utility in drug delivery systems. Additionally, the compound can be employed in the synthesis of fulleropeptides, which are peptides that have been modified with fullerene groups to alter their properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-PEG5-t-butyl ester are influenced by its molecular structure. The presence of PEG chains imparts water solubility, which is a desirable trait for biomedical applications. The t-butyl ester groups contribute to the stability of the compound, making it a suitable scaffold for further chemical modifications. These properties are essential for the compound's role as a precursor in the synthesis of biocompatible fullerenes .

科学研究应用

药物递送和抗癌效果

Bis-PEG5-t-叔丁基酯在提高紫杉醇的溶解性和细胞毒性方面发挥着关键作用,紫杉醇是一种溶解性差的抗癌药物。通过与PAMAM G4羟基终止的树枝状聚合物和双(PEG)聚合物结合,紫杉醇对人类卵巢癌细胞的细胞毒性显著增加(Khandare et al., 2006)。

生物相容性富勒烯的开发

Bis-PEG5-t-叔丁基酯用于创建富勒烯衍生物的多功能支架。这些衍生物包括水溶性C60-PEG共轭物和富勒肽,表明该化合物在纳米材料合成中的多功能性(Aroua et al., 2014)。

提高锂硫电池性能

在能量存储领域,含有Bis-PEG5-t-叔丁基酯组分的共聚物电解质显示出增强锂硫电池性能的潜力。这种共聚物有助于锂多硫化物的动态可逆吸附,导致更高的放电容量和改善的循环稳定性(Cai et al., 2019)。

合成线性-树枝状二嵌段共聚物

Bis-PEG5-t-叔丁基酯有助于合成光可寻址的线性-树枝状二嵌段共聚物。这些共聚物将PEG与树枝状脂肪族聚酯结合,展示了在创造具有独特光学性质的材料方面的潜力,例如光诱导光学各向异性(Barrio et al., 2009)。

合成伞状聚乙二醇

研究表明Bis-PEG5-t-叔丁基酯在合成具有单个反应基团的伞状PEG结构中的应用。这对于生物共轭具有重要意义,特别是用于将类似羧基和氨基的生物活性基团连接到PEG上(Zhang et al., 2010)。

可再生热固性树脂

在可持续材料领域,Bis-PEG5-t-叔丁基酯有助于合成可再生双酚,然后转化为双(氰酸酯)酯。这些材料具有高热稳定性,并有望在海洋环境中使用(Harvey et al., 2014)。

作用机制

Target of Action

Bis-PEG5-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The mode of action of Bis-PEG5-t-butyl ester revolves around its capacity to form covalent bonds with other molecules . It contains two t-butyl ester groups at each end, connected by a PEG spacer consisting of five ethylene glycol units . This structure allows it to modify biomolecules, such as proteins, peptides, or nucleic acids, to increase their solubility and stability or to attach them to other molecules for various applications .

Biochemical Pathways

The specific biochemical pathways affected by Bis-PEG5-t-butyl ester depend on the target proteins of the PROTACs it helps to form . By leading to the degradation of target proteins, it can influence various biochemical pathways in which these proteins play a role .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs it forms .

Result of Action

The result of Bis-PEG5-t-butyl ester’s action is the formation of PROTACs that can lead to the degradation of target proteins . This can have various molecular and cellular effects, depending on the functions of these proteins .

Action Environment

The action of Bis-PEG5-t-butyl ester can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as suggested by the storage conditions provided by the manufacturer . Furthermore, the efficacy of the PROTACs it forms can be influenced by factors such as the presence of the target protein and E3 ubiquitin ligase, and the cellular environment .

安全和危害

When handling “Bis-PEG5-t-butyl ester”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O9/c1-21(2,3)30-19(23)7-9-25-11-13-27-15-17-29-18-16-28-14-12-26-10-8-20(24)31-22(4,5)6/h7-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJCLSVRARTBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG5-t-butyl ester | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)

![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)

![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2500596.png)

![1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2500599.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500602.png)